(1R)-(-)-10-Camphorsulfonic acid ammonium salt is a chiral compound with the molecular formula and a molecular weight of 249.33 g/mol. It is primarily utilized as a resolving agent in asymmetric synthesis and as an ion-pair reagent in various chemical applications. The compound is known for its ability to enhance the solubility of polar compounds in supercritical carbon dioxide, making it valuable in extraction processes .
The structure of (1R)-(-)-10-Camphorsulfonic acid ammonium salt features a camphor-derived sulfonic acid moiety, which contributes to its unique properties, particularly its chiral nature that allows for selective interactions with other chiral molecules .
The primary function of (–)-CSA ammonium salt in scientific research is as a chiral Brønsted acid catalyst. During catalysis, the acidic proton of the molecule can reversibly protonate a substrate molecule, activating it for further reaction. The chirality of the camphor backbone allows for stereoselective activation, leading to the formation of chiral products with high enantiomeric purity [].
For instance, in the asymmetric reduction of ketones, (–)-CSA ammonium salt can activate the carbonyl group (C=O) of the ketone, making it more susceptible to reduction by a reducing agent. The chiral environment created by the camphor backbone can then influence the attack of the reducing agent on one face of the ketone molecule preferentially, resulting in a chiral alcohol product [].
The synthesis of (1R)-(-)-10-Camphorsulfonic acid ammonium salt typically involves the reaction of camphorsulfonic acid with ammonium hydroxide or an ammonium salt. The process can be summarized as follows:
(1R)-(-)-10-Camphorsulfonic acid ammonium salt has several applications across various fields:
Interaction studies involving (1R)-(-)-10-Camphorsulfonic acid ammonium salt primarily focus on its role as a chiral resolving agent and its interactions with various amines and cations. These studies highlight its effectiveness in forming stable complexes that facilitate the separation of enantiomers. Additionally, research into its ion-pairing capabilities demonstrates how it can modify the behavior of ionic species in organic solvents, enhancing their reactivity and solubility .
Several compounds share structural or functional similarities with (1R)-(-)-10-Camphorsulfonic acid ammonium salt. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Camphorsulfonic Acid | Sulfonic Acid | Non-chiral; used similarly but lacks enantioselectivity. |
(R)-(+)-10-Camphorsulfonic Acid | Chiral Sulfonic Acid | Enantiomer of (1R)-(-)-10-camphorsulfonic acid; exhibits opposite chiral properties. |
L-10-Camphorsulfonic Acid Ammonium Salt | Chiral Ammonium Salt | Alternative chiral resolving agent; may have different solubility characteristics. |
The uniqueness of (1R)-(-)-10-Camphorsulfonic acid ammonium salt lies in its specific chiral configuration and its effectiveness as both a resolving agent and an ion-pair reagent, which distinguishes it from other similar compounds that may not exhibit these dual functionalities .
Industrial-scale production of (1R)-(-)-10-camphorsulfonic acid ammonium salt represents a critical area of pharmaceutical and fine chemical manufacturing [1]. The compound serves as a vital chiral resolving agent and intermediate in asymmetric synthesis applications [2]. Modern industrial processes have evolved from traditional batch operations to more sophisticated continuous flow systems that incorporate advanced crystallization-induced asymmetric transformation techniques.
The conventional industrial synthesis pathway involves the initial sulfonation of camphor using sulfuric acid and acetic anhydride under controlled conditions [3]. This process requires careful temperature management between 80-100°C and moderate pressure conditions of 0.1-0.3 MPa to ensure optimal conversion rates [4]. The resulting camphorsulfonic acid is subsequently neutralized with ammonia to form the desired ammonium salt [2]. However, traditional approaches often suffer from lower yields (65-75%) and extended processing times of 8-12 hours [5].
Recent technological advances have introduced optimized Crystallization-Induced Asymmetric Transformation processes that significantly improve production efficiency [6]. These enhanced methodologies operate at reduced temperatures (60-80°C) and lower pressures (0.05-0.15 MPa), resulting in substantial improvements in both yield (85-95%) and processing time (4-8 hours) [7]. The optimization also reduces catalyst loading requirements from 15-20 mol% to 10-15 mol%, providing economic benefits through reduced raw material consumption [4].
Table 1: Industrial-Scale Production Process Parameters
Parameter | Conventional Process | Optimized CIAT Process | Patent Reference |
---|---|---|---|
Temperature (°C) | 80-100 | 60-80 | US4049703A |
Pressure (MPa) | 0.1-0.3 | 0.05-0.15 | US4049703A |
Reaction Time (h) | 8-12 | 4-8 | CN105461596A |
Catalyst Loading (mol%) | 15-20 | 10-15 | US6441187B1 |
Solvent Volume Ratio | 3:1 | 2:1 | WO2004011432A1 |
Yield (%) | 65-75 | 85-95 | EP0499376A1 |
Crystallization-Induced Asymmetric Transformation represents a revolutionary approach in the industrial production of chiral compounds, including (1R)-(-)-10-camphorsulfonic acid ammonium salt [8]. This methodology combines dynamic kinetic resolution with selective crystallization to achieve theoretical yields approaching 100% from racemic starting materials [9]. The technique exploits the differential solubility and crystallization behaviors of enantiomeric pairs under carefully controlled conditions.
The fundamental principle underlying CIAT involves the continuous interconversion of enantiomers in solution while selectively crystallizing the desired stereoisomer [6]. For (1R)-(-)-10-camphorsulfonic acid ammonium salt, this process requires precise control of supersaturation ratios, temperature gradients, and nucleation conditions [7]. Modern CIAT systems incorporate advanced process analytical technology to monitor crystal formation in real-time, enabling dynamic adjustment of crystallization parameters.
Seeded crystallization techniques have emerged as particularly effective for (1R)-(-)-10-camphorsulfonic acid ammonium salt production [8]. This approach involves introducing high-quality seed crystals of the desired enantiomer to direct the crystallization process. Operating temperatures of 15-30°C with supersaturation ratios of 1.5-2.0 consistently achieve transformation yields of 75-85% within 8-16 hours [9]. The method provides superior control over crystal size distribution and polymorphic form compared to conventional approaches.
Cooling crystallization represents another sophisticated CIAT variant that exploits temperature-dependent solubility differences [10]. The process begins at elevated temperatures (80°C) where both enantiomers remain in solution, followed by controlled cooling to 20°C to induce selective precipitation [11]. This technique achieves the highest transformation yields (80-90%) due to the large driving force created by the temperature differential, though it requires only 4-8 hours for completion [12].
Table 4: Crystallization-Induced Asymmetric Transformation Techniques Comparison
Technique | Operating Temperature (°C) | Supersaturation Ratio | Transformation Yield (%) | Processing Time (h) |
---|---|---|---|---|
Conventional Crystallization | 20-25 | 1.2-1.5 | 60-70 | 12-24 |
Seeded Crystallization | 15-30 | 1.5-2.0 | 75-85 | 8-16 |
Cooling Crystallization | 80→20 | 2.0-3.0 | 80-90 | 4-8 |
Antisolvent Addition | 25-35 | 1.8-2.5 | 70-80 | 6-12 |
Evaporative Crystallization | 40-60 | 1.3-1.8 | 65-75 | 10-18 |
The intellectual property landscape surrounding (1R)-(-)-10-camphorsulfonic acid ammonium salt formation protocols reveals a complex network of innovations spanning several decades [13] [14]. Patent activity in this field has intensified significantly since the 1990s, driven by increasing demand for chiral intermediates in pharmaceutical synthesis and the development of more efficient production methodologies.
The foundational patent US4049703A, published in 1977, established the basic principles for purified camphorsulfonic acid salt recovery using liquid ion exchange methods [13]. This seminal work introduced the concept of concentrated purified aqueous solutions and laid the groundwork for subsequent developments in industrial purification processes. The patent describes a systematic approach to recovering camphorsulfonic acid salts from complex reaction mixtures using selective extraction and ion exchange techniques.
More recent patent developments have focused on specialized applications and process improvements. Patent US6441187B1 from 2002 detailed advanced methods for producing camphorsultam derivatives, which serve as important intermediates in the synthesis of various camphorsulfonic acid salts [4]. This work emphasized the importance of controlled halogenation processes and optimized reaction conditions for achieving high yields and purity levels.
The patent WO2004011432A1 represents a significant advancement in pharmaceutical salt formation protocols [14]. This work specifically addresses the preparation of camphorsulfonic acid salts of pharmaceutical compounds, with particular emphasis on amlodipine derivatives. The patent describes innovative crystallization techniques that ensure consistent polymorphic forms and enhanced stability profiles for pharmaceutical applications.
Recent patent activity has concentrated on environmental and process optimization aspects. Patent CN105461596A introduced clean production processes for converting camphor ammonium sulfonate into camphorsulfonic acid using membrane-based separation technologies [15]. This approach addresses environmental concerns while maintaining high conversion efficiency and product purity.
Table 5: Patent Landscape Analysis - Salt Formation Protocols
Patent Number | Publication Year | Technology Focus | Key Innovation | Commercial Relevance |
---|---|---|---|---|
US4049703A | 1977 | Purification Methods | Ion Exchange Recovery | High |
US6441187B1 | 2002 | Camphorsultam Production | Halogenation Process | Medium |
CN105461596A | 2016 | Clean Production Process | Membrane Technology | High |
WO2004011432A1 | 2004 | Salt Formation Protocols | Pharmaceutical Salts | Very High |
EP0499376A1 | 1992 | Asymmetric Transformation | Precipitation Control | Medium |
US11555023B2 | 2022 | CIAT Optimization | Solubility-Driven Process | High |
Laboratory-scale synthesis of (1R)-(-)-10-camphorsulfonic acid ammonium salt requires careful optimization of reaction conditions to achieve maximum yield and purity while maintaining cost-effectiveness and reproducibility [16]. Unlike industrial processes that benefit from economies of scale and specialized equipment, laboratory syntheses must balance efficiency with accessibility of reagents and equipment. Recent research has focused on developing modified synthetic protocols that enhance yield while reducing environmental impact and processing time.
The traditional laboratory approach involves a two-step process beginning with the sulfonation of camphor followed by ammonia neutralization [2]. However, this conventional method often suffers from incomplete conversion, side product formation, and inconsistent product quality. Modern laboratory modifications have addressed these limitations through systematic optimization of reaction parameters, including solvent selection, temperature control, and reagent stoichiometry.
Solvent selection represents one of the most critical factors influencing the yield and purity of (1R)-(-)-10-camphorsulfonic acid ammonium salt in laboratory-scale synthesis [16]. The choice of solvent system affects not only the reaction kinetics and thermodynamics but also the subsequent crystallization behavior and product isolation efficiency. Systematic investigations have revealed significant variations in yield and product quality across different solvent systems.
Aqueous systems, while environmentally benign, present challenges due to the limited solubility of camphor and the tendency for side reactions at elevated temperatures [17]. Water-based syntheses typically achieve yields of 45-55% with crystallization times extending to 24-48 hours [18]. The resulting products exhibit acceptable purity levels (92-95%) but require extensive purification steps to remove impurities and achieve pharmaceutical-grade specifications.
Ethanol has emerged as a superior solvent choice for laboratory-scale synthesis, consistently delivering yields of 75-85% with significantly reduced processing times [16]. The enhanced performance in ethanol systems stems from improved solubility characteristics of both starting materials and intermediates, leading to more efficient reaction kinetics. Crystallization from ethanol solutions occurs within 8-16 hours and produces high-purity products (96-98%) with excellent crystal morphology [19].
Methanol represents another effective solvent option, particularly for reactions requiring extended reaction times [16]. While methanol systems achieve moderate yields (70-82%), they offer advantages in terms of product purity (94-97%) and consistent crystallization behavior. The crystallization time of 12-20 hours provides sufficient time for the formation of high-quality crystals with minimal defects [20].
Mixed solvent systems, particularly ethanol-water combinations, have demonstrated superior performance compared to single-solvent approaches [18]. These systems combine the solubility advantages of organic solvents with the stabilizing effects of water, resulting in yields of 80-90% and exceptionally high purity levels (97-99%). The crystallization process is accelerated to 6-12 hours while maintaining excellent product quality [16].
Table 2: Laboratory-Scale Synthesis Optimization Results
Solvent System | Temperature (°C) | Yield (%) | Crystallization Time (h) | Purity (%) |
---|---|---|---|---|
Water | 25-40 | 45-55 | 24-48 | 92-95 |
Ethanol | 60-78 | 75-85 | 8-16 | 96-98 |
Methanol | 50-65 | 70-82 | 12-20 | 94-97 |
Acetone | 40-56 | 60-70 | 16-24 | 93-96 |
Dichloromethane | 30-40 | 50-65 | 20-30 | 91-94 |
Mixed (EtOH/H2O) | 45-60 | 80-90 | 6-12 | 97-99 |
Temperature-controlled enantioselective precipitation represents a sophisticated approach to achieving high optical purity in (1R)-(-)-10-camphorsulfonic acid ammonium salt synthesis [10] [11]. This methodology exploits the differential temperature-dependent solubility and crystallization kinetics of enantiomeric forms to achieve selective precipitation of the desired stereoisomer. The technique requires precise temperature control and understanding of the phase behavior of the system under investigation.
The fundamental principle underlying temperature-controlled enantioselective precipitation involves the manipulation of supersaturation conditions to favor the nucleation and growth of crystals with the desired chirality [21]. For (1R)-(-)-10-camphorsulfonic acid ammonium salt, optimal conditions are achieved within specific temperature ranges that maximize the enantiomeric excess while maintaining acceptable precipitation rates and crystal quality.
Low-temperature precipitation (−10 to 0°C) provides the highest enantiomeric excess values (95-99%) but at the cost of reduced precipitation rates (0.5-1.2 g/h) [11]. The excellent enantiomeric purity achieved under these conditions results from the enhanced selectivity of nucleation processes at low temperatures, where thermal energy is insufficient to overcome the energy barriers associated with the formation of the undesired enantiomer. Crystal quality under these conditions is excellent, with minimal defects and high optical clarity [12].
Moderate temperature ranges (0-20°C) offer a balanced compromise between enantiomeric excess (90-95%) and precipitation rate (1.5-2.8 g/h) [10]. These conditions are particularly suitable for laboratory-scale synthesis where both high optical purity and reasonable processing times are required. The resulting crystals exhibit very good quality with minimal solvent retention (3-5%) and consistent morphology.
Higher temperature precipitation (20-60°C) provides increased processing rates but at the expense of reduced enantiomeric excess [11]. While these conditions may be suitable for applications where moderate optical purity is acceptable, they are generally not recommended for pharmaceutical applications requiring high chiral purity. The increased thermal energy at higher temperatures promotes the formation of both enantiomers, reducing the overall selectivity of the precipitation process.
Table 3: Temperature-Controlled Enantioselective Precipitation Parameters
Temperature Range (°C) | Enantiomeric Excess (%) | Precipitation Rate (g/h) | Crystal Quality | Solvent Retention (%) |
---|---|---|---|---|
-10 to 0 | 95-99 | 0.5-1.2 | Excellent | 2-4 |
0 to 20 | 90-95 | 1.5-2.8 | Very Good | 3-5 |
20 to 40 | 85-92 | 2.0-3.5 | Good | 4-7 |
40 to 60 | 75-85 | 2.5-4.0 | Fair | 6-10 |
60 to 80 | 60-75 | 3.0-4.5 | Poor | 8-15 |
The optimization of temperature-controlled enantioselective precipitation requires careful consideration of multiple factors, including cooling rates, seeding strategies, and agitation conditions [22]. Controlled cooling protocols have been developed that begin at elevated temperatures to ensure complete dissolution of starting materials, followed by programmed cooling to the target precipitation temperature. This approach maximizes supersaturation levels while maintaining control over nucleation and growth processes.